molecular formula C21H20BrN3O B11143539 3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11143539
M. Wt: 410.3 g/mol
InChI Key: ZQQGMFITHZDIFA-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination of Indole: The initial step involves the bromination of indole to obtain 5-bromo-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of Indole-3-ethylamine: The next step involves the synthesis of indole-3-ethylamine from indole through a series of reactions, including alkylation and reduction.

    Amide Bond Formation: The final step involves the coupling of 5-bromo-1H-indole with indole-3-ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The brominated indole moiety may enhance binding affinity and specificity towards certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to its specific combination of brominated indole and indole-ethyl-propanamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H20BrN3O/c22-17-5-6-20-15(13-17)8-11-25(20)12-9-21(26)23-10-7-16-14-24-19-4-2-1-3-18(16)19/h1-6,8,11,13-14,24H,7,9-10,12H2,(H,23,26)

InChI Key

ZQQGMFITHZDIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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